(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Shares similar structural features but differs in its pharmacological profile.
Amphetamine Derivatives: Similar in structure but with different stereochemistry and biological activity.
Uniqueness
(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m0/s1 |
InChI Key |
BPLOSCYHANWPKX-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C(C)C)N)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
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